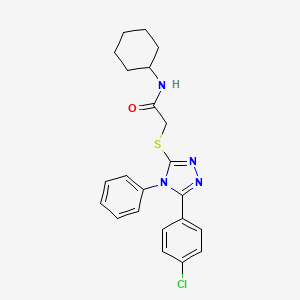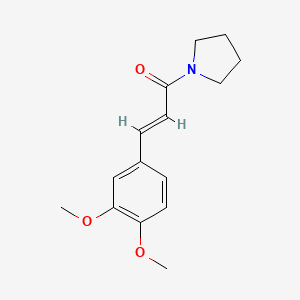
(2E)-3-(3,4-dimethoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3,4-dimethoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 1-(pyrrolidin-1-yl)propan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth.
相似化合物的比较
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure with a piperidine ring instead of a pyrrolidine ring.
(2E)-3-(3,4-dimethoxyphenyl)-1-(morpholin-1-yl)prop-2-en-1-one: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the pyrrolidine ring, which may confer different chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO3/c1-18-13-7-5-12(11-14(13)19-2)6-8-15(17)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3/b8-6+ |
InChI 键 |
HBQBATFBOALHQN-SOFGYWHQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC2)OC |
溶解度 |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


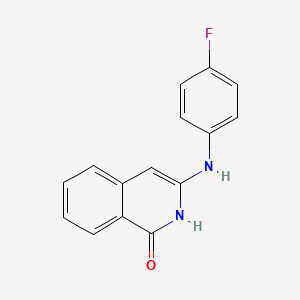
![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10806321.png)
![2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B10806322.png)
![N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806325.png)
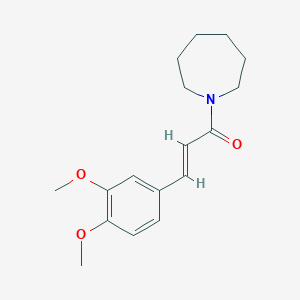
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B10806332.png)
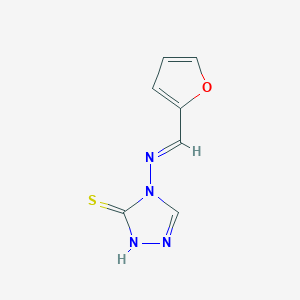
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B10806336.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B10806339.png)
![5-Chloro-2-((E)-2-((E)-(5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B10806343.png)
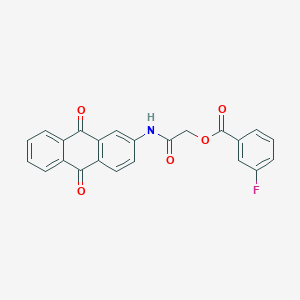
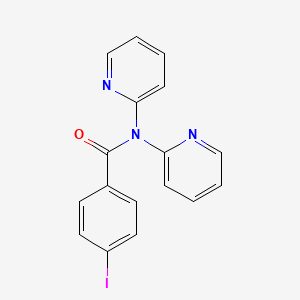
![3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone](/img/structure/B10806378.png)
